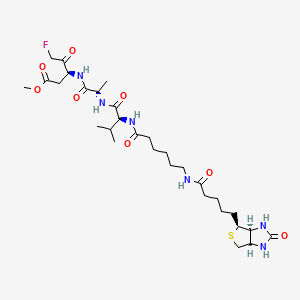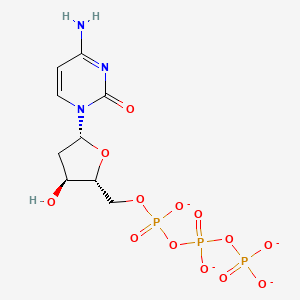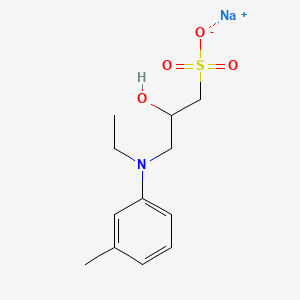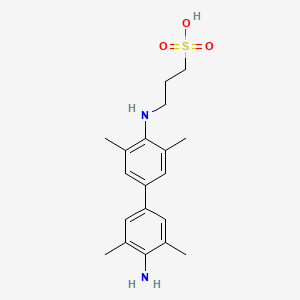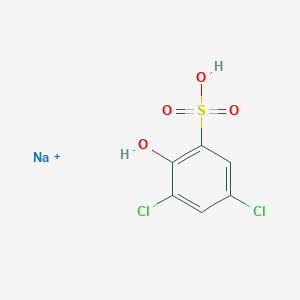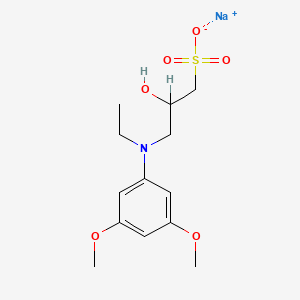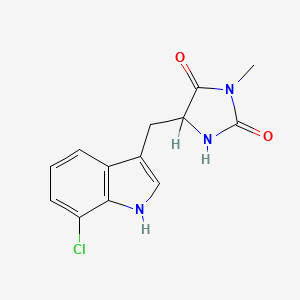![molecular formula C19H17ClF3N3O B1663396 (3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B1663396.png)
(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
A-993610 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a receptor known for its role in pain perception and inflammation. A-993610 has been studied for its potential therapeutic applications in conditions such as chronic pain and inflammation .
科学的研究の応用
A-993610 has been extensively studied for its scientific research applications. In chemistry, it is used as a tool compound to study the TRPV1 receptor and its role in pain perception and inflammation. In biology and medicine, A-993610 is investigated for its potential therapeutic applications in treating chronic pain and inflammatory conditions. Additionally, it has been used in various in vitro and in vivo studies to understand the molecular mechanisms underlying TRPV1 receptor antagonism .
準備方法
The preparation of A-993610 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
A-993610 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
作用機序
The mechanism of action of A-993610 involves its selective antagonism of the TRPV1 receptor. By binding to the TRPV1 receptor, A-993610 inhibits its activation, thereby reducing the perception of pain and inflammation. The molecular targets of A-993610 include the TRPV1 receptor and associated signaling pathways involved in pain and inflammation .
類似化合物との比較
A-993610 is compared with other TRPV1 receptor antagonists, such as JNJ-38893777 and JNJ-17203212. While all these compounds target the TRPV1 receptor, A-993610 has unique properties that differentiate it from others. For instance, the efficacy and potency of A-993610 in blocking TRPV1 receptor activation may vary compared to other antagonists. Additionally, the pharmacokinetic and pharmacodynamic profiles of A-993610 may differ, influencing its therapeutic potential .
Similar Compounds
- JNJ-38893777
- JNJ-17203212
A-993610 stands out due to its specific chemical structure and its selective antagonism of the TRPV1 receptor, making it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C19H17ClF3N3O |
|---|---|
分子量 |
395.8 g/mol |
IUPAC名 |
(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17ClF3N3O/c1-12-11-26(17-16(20)3-2-9-24-17)10-8-15(12)18(27)25-14-6-4-13(5-7-14)19(21,22)23/h2-9,12H,10-11H2,1H3,(H,25,27)/t12-/m1/s1 |
InChIキー |
IYXRQYVHUISAIP-GFCCVEGCSA-N |
異性体SMILES |
C[C@@H]1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
SMILES |
CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
正規SMILES |
CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
同義語 |
(S)-1-(3-Chloropyridin-2-yl)-3-methyl-N-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine- 4-carboxamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



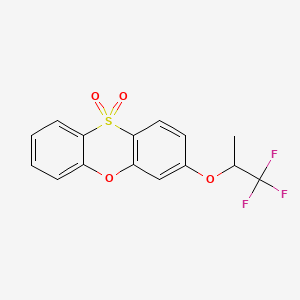
![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)
